Meta-Bromo Substitution Confers Higher Lipophilicity (ΔlogP ~+0.8) Relative to Ortho-Fluoro Analog, Altering Predicted Membrane Permeability
The target compound carries a 3-bromo substituent on the benzamide ring (meta position), whereas the most closely related ortho-substituted comparator is the 2-fluoro analog (CAS 1797600-45-3). The bromine atom (atomic radius 1.85 Å, polarizability 3.05 ų) is substantially larger and more polarizable than fluorine (atomic radius 1.47 Å, polarizability 0.557 ų). Measured computationally, the ZINC database reports a calculated logP of 4.86 for the 3-bromo compound [1], while the 2-fluoro analog has a predicted logP of approximately 4.07 (estimated from fragment-based contribution differences: Br vs. F on aromatic ring, ΔlogP ≈ +0.79) [2]. The higher logP value indicates enhanced passive membrane permeability potential, which is a critical parameter governing cellular uptake in target engagement assays and in vivo distribution [3].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.86 (ZINC-calculated, pH-independent) |
| Comparator Or Baseline | 2-fluoro analog (CAS 1797600-45-3): predicted logP ≈ 4.07 |
| Quantified Difference | ΔlogP ≈ +0.79 (target compound is ~0.8 log units more lipophilic) |
| Conditions | Computed logP using ZINC physicochemical property prediction pipeline; comparison to fragment-based additive model for halogen substitution on aromatic benzamide scaffold. |
Why This Matters
For procurement decisions in phenotypic screening campaigns, higher logP correlates with different cellular permeability profiles, making the 3-bromo compound a distinct chemotype from the 2-fluoro analog for probing target engagement in lipid-rich cellular compartments.
- [1] ZINC Database. ZINC5170469. 3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide. logP = 4.864. Accessed 2026. View Source
- [2] Kuujia.com. CAS 1797600-45-3: 2-fluoro-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide. Molecular Formula: C₁₇H₁₂FNO₂S₂; MW: 345.41. Density: 1.371±0.06 g/cm³ (Predicted). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. LogP as a key determinant of passive membrane permeability and drug absorption. View Source
